PF-4136309 mechanism of action CCR2 antagonist
PF-4136309 mechanism of action CCR2 antagonist
The following technical guide provides an in-depth analysis of PF-4136309, designed for researchers and drug development professionals.
Mechanism of Action, Pharmacology, and Clinical Translation
Executive Summary
PF-4136309 (also known as INCB8761 ) is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2 ).[1][2] It was originally discovered by Incyte and licensed to Pfizer.
Its primary therapeutic value lies in modulating the Tumor Microenvironment (TME) . By blocking the CCL2-CCR2 axis, PF-4136309 prevents the mobilization of inflammatory monocytes (Ly6C+ in mice, CD14+CCR2+ in humans) from the bone marrow and their subsequent recruitment into tumors. This depletion of Tumor-Associated Macrophages (TAMs) relieves local immunosuppression, rendering "cold" tumors (like Pancreatic Ductal Adenocarcinoma - PDAC) more susceptible to chemotherapy and T-cell-mediated killing.
Molecular Pharmacology
Chemical Identity & Properties
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IUPAC Name: N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
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Class: (S)-3-aminopyrrolidine derivative.
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Bioavailability: ~78% (Oral).
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Selectivity: Highly selective for CCR2 over CCR1, CCR5, and CXCR3.
Binding Kinetics & Potency
PF-4136309 acts as a functional antagonist, inhibiting the binding of the endogenous ligand CCL2 (MCP-1) to CCR2. This blockade prevents the conformational changes required for G-protein coupling and downstream signaling.
Table 1: Quantitative Pharmacology Profile
| Parameter | Assay Type | Value | Notes |
| Binding Affinity (IC50) | Human CCR2 Binding | 5.2 nM | Competitive displacement of radiolabeled CCL2 |
| Mouse CCR2 Binding | 17 nM | Relevant for preclinical syngeneic models | |
| Functional Potency (IC50) | Chemotaxis (Human Monocytes) | 3.9 nM | Inhibition of migration toward CCL2 |
| Ca2+ Flux | 3.3 nM | Inhibition of Gq/Gi-mediated calcium mobilization | |
| ERK Phosphorylation | 0.5 nM | Inhibition of MAPK pathway activation | |
| Off-Target Liability | hERG K+ Channel | 20 µM | Low risk of QT prolongation at therapeutic doses |
| CYP450 Inhibition | >30 µM | Clean profile against major CYP isozymes |
Analytic Insight: The disparity between the ERK phosphorylation IC50 (0.5 nM) and Binding IC50 (5.2 nM) suggests high receptor reserve or signal amplification downstream of the receptor, meaning partial occupancy may be sufficient to dampen specific signaling branches.
Mechanism of Action (MoA)
Intracellular Signaling Blockade
Upon CCL2 binding, CCR2 (a GPCR) typically undergoes a conformational change that activates Gαi proteins. This leads to:
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Inhibition of Adenylyl Cyclase (reducing cAMP).
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Activation of PLCβ (leading to Ca2+ release).
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Activation of PI3K/Akt and MAPK/ERK pathways (driving cytoskeletal rearrangement and chemotaxis).
PF-4136309 sterically prevents CCL2 interaction, silencing these pathways.
Diagram 1: CCR2 Signaling Cascade & Blockade
Caption: PF-4136309 competes with CCL2, preventing G-protein coupling and downstream chemotactic signaling.
Systemic TME Modulation
The clinical efficacy of PF-4136309 is not derived from direct cytotoxicity to tumor cells but from immunomodulation .
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Bone Marrow Blockade: PDAC tumors secrete high levels of CCL2. This creates a gradient that draws monocytes out of the bone marrow. PF-4136309 collapses this gradient.
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Macrophage Depletion: By cutting off the supply of fresh monocytes, the population of Tumor-Associated Macrophages (TAMs) in the tumor eventually dwindles.
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Immune Reset: TAMs are immunosuppressive (M2-like). Their depletion allows CD8+ T-cells to infiltrate the tumor and enables chemotherapy (like FOLFIRINOX) to work more effectively.
Diagram 2: Monocyte Trafficking & TME Remodeling
Caption: PF-4136309 blocks monocyte mobilization, depleting immunosuppressive TAMs and enabling T-cell activity.[3][4][5]
Clinical Translation & Safety Signals
Efficacy in PDAC (The FOLFIRINOX Synergy)
In a Phase 1b trial (NCT01413022), PF-4136309 was combined with FOLFIRINOX chemotherapy.
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Result: 42% Objective Response Rate (ORR).
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Mechanism: FOLFIRINOX induces immunogenic cell death, releasing antigens. PF-4136309 removes the "brakes" (TAMs) that would otherwise suppress the immune response to these antigens.
The Pulmonary Toxicity Signal
In a subsequent trial (NCT02732938) combining PF-4136309 with Gemcitabine + Nab-paclitaxel , a safety signal emerged.[4][5]
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Observation: High incidence (24%) of pulmonary toxicity (interstitial lung disease/pneumonitis).
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Hypothesis: Alveolar macrophages are critical for lung homeostasis and clearing surfactant. Gemcitabine/Nab-paclitaxel is known to cause mild pneumonitis. The addition of a CCR2 antagonist likely depleted the regulatory macrophages in the lung, exacerbating the chemotherapy-induced lung injury.
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Lesson: Target validation must consider tissue-resident macrophage functions in healthy organs (lung), not just the tumor.
Experimental Protocols
Protocol: In Vitro Chemotaxis Assay
Purpose: To determine the IC50 of PF-4136309 against CCL2-induced migration.
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Cell Preparation: Isolate human PBMCs or use CCR2-transfected THP-1 cells. Resuspend in chemotaxis buffer (RPMI + 0.1% BSA).
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Chamber Setup: Use a 96-well Transwell system (5 µm pore size).
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Ligand Addition: Add rhCCL2 (10 nM) to the bottom chamber.
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Drug Treatment: Pre-incubate cells with serial dilutions of PF-4136309 (0.1 nM – 1 µM) for 30 minutes at 37°C.
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Migration: Load cells into the top chamber. Incubate for 2–4 hours at 37°C.
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Quantification:
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Remove top chamber.
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Add CellTiter-Glo (ATP quantification) or CyQUANT dye to the bottom chamber.
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Read luminescence/fluorescence.
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Analysis: Plot Relative Migration Units (RMU) vs. Log[Drug]. Calculate IC50 using non-linear regression (4-parameter fit).
Protocol: Receptor Occupancy (Whole Blood Flow Cytometry)
Purpose: To verify target engagement ex vivo or in clinical samples.
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Collection: Collect whole blood in EDTA tubes.
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Drug Spike (Ex Vivo only): Incubate blood with PF-4136309 for 1 hour at 37°C.
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Staining:
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Add Anti-CCR2-PE (Must be a clone that competes with the drug, or use a fluorescently labeled CCL2 ligand). Note: If the drug is orthosteric, it will block antibody binding if the antibody targets the ligand-binding pocket.
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Add Anti-CD14-FITC (Monocyte marker).
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Lysis/Fixation: Lyse RBCs using FACS Lysing Solution. Wash with PBS/BSA.
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Acquisition: Analyze on Flow Cytometer. Gate on CD14+ Monocytes.
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Calculation:
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% Receptor Occupancy = 100 - [(MFI_Drug / MFI_Control) * 100]
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A reduction in PE signal indicates the drug is occupying the receptor.
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References
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Discovery of INCB8761/PF-4136309. ACS Medicinal Chemistry Letters (2011).[1]
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Source:
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CCR2 inhibition in pancreatic cancer (Phase 1b FOLFIRINOX).The Lancet Oncology (2016).
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Source:
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Phase 1b study of PF-04136309 with nab-paclitaxel/gemcitabine. British Journal of Cancer (2019).[6]
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Source:
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Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists.
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Source:
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Sources
- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
